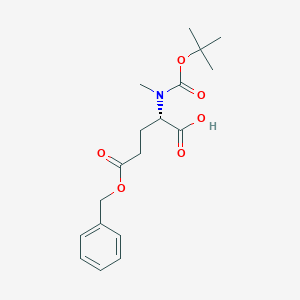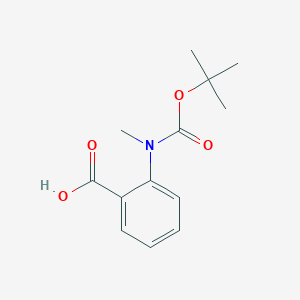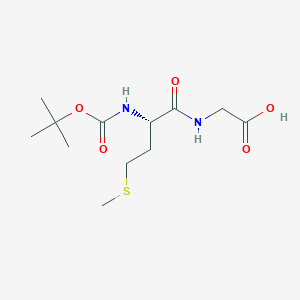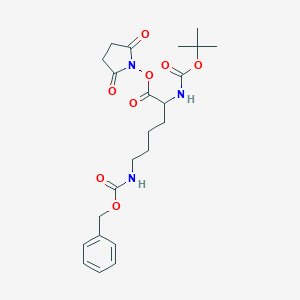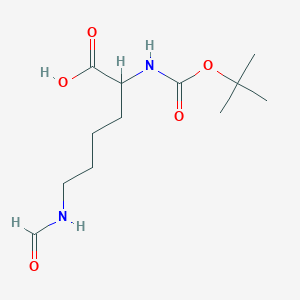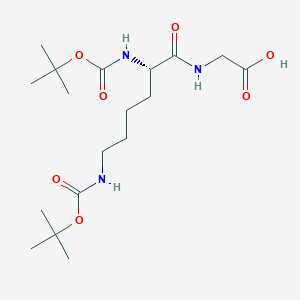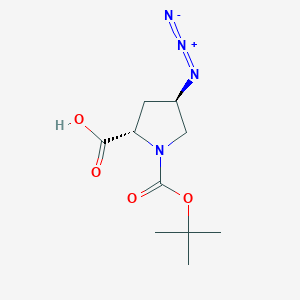
N-Boc-trans-4-azido-L-proline
説明
“N-Boc-trans-4-azido-L-proline” is a chemical compound with the molecular formula C10H16N4O4 . It appears as a white powder and has a molecular weight of 437.58 . The compound is also known by several synonyms, including Boc-trans-Pro (4-azido)-OH and (2S,4R)-4-azido-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid .
Synthesis Analysis
The synthesis of high-molecular-weight homo, block, and statistical polymers of azide-functionalized proline has been described . The azide groups served as moieties for highly efficient click-grafting, as stabilizers of the polyproline PPII helix, and as modulators of thermoresponsiveness .Molecular Structure Analysis
The molecular structure of “N-Boc-trans-4-azido-L-proline” is characterized by a pyrrolidine ring, which is a five-membered ring with nitrogen as one of the atoms . The compound also contains an azido group (N3), a carboxylic acid group (COOH), and a tert-butoxycarbonyl (Boc) group .It has a molecular weight of 437.58 . The compound should be stored at 2-8 °C .
科学的研究の応用
Studying Cellular Metabolism
N-Boc-trans-4-azido-L-proline, like other L-proline analogues, has been used to study cellular metabolism and the regulation of macromolecule synthesis in both prokaryotic and eukaryotic cells . The unique role of L-proline in protein folding and structure makes these analogues valuable for such studies .
Industrial Use
L-proline analogues, including N-Boc-trans-4-azido-L-proline, are useful compounds for industrial purposes . For instance, microorganisms that overproduce L-proline have been obtained by isolating mutants resistant to L-proline analogues .
Tuning Biological, Pharmaceutical, or Physicochemical Properties
L-proline analogues are promising candidates for tuning the biological, pharmaceutical, or physicochemical properties of naturally occurring or de novo designed peptides .
Organic Synthesis of Pharmaceuticals
Hydroxyprolines (HOPs), such as 4-l-THOP and cis-4-hydroxy-l-proline (4-l-CHOP), are useful chiral building blocks for the organic synthesis of pharmaceuticals .
Antitumor Activity
L-AZC and 4-l-CHOP, which are potent inhibitors of cell growth, have been tested for their antitumor activity in tissue culture and in vivo .
Biomedical Applications
Polyproline, a material of great interest in biomedicine due to its helical scaffold of structural importance in collagen and mucins, can be synthesized from azide-functionalized proline . The azide groups serve as moieties for highly efficient click-grafting, as stabilizers of the polyproline PPII helix, and as modulators of thermoresponsiveness .
Cell Surface Labeling
An improved protocol for copper-catalyzed triazole formation on the bacterial cell surface has been described using azidohomoalanine . This leads to more extensive cell surface labeling than previously observed .
Peptide Synthesis
N-Boc-trans-4-azido-L-proline can be used in peptide synthesis . This is due to the unique structure of proline, which plays an essential role in the structure of collagen, the most abundant protein in the human body .
Safety and Hazards
The safety data sheet for a similar compound, “N-BOC-trans-4-N-FMOC-amino-L-proline”, suggests that personal protective equipment/face protection should be worn when handling the compound . It should be stored in a dry, cool, and well-ventilated place . Contact with skin, eyes, or clothing should be avoided, as should ingestion and inhalation .
将来の方向性
“N-Boc-trans-4-azido-L-proline” and similar compounds have attracted attention in scientific research and industry due to their unique physical and chemical properties. They could potentially be used in the preparation of benzophenone based ligand, which is further used to synthesize Ni (II) Schiff base complex .
特性
IUPAC Name |
(2S,4R)-4-azido-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O4/c1-10(2,3)18-9(17)14-5-6(12-13-11)4-7(14)8(15)16/h6-7H,4-5H2,1-3H3,(H,15,16)/t6-,7+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZEOWBJXFSZTJU-RQJHMYQMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301166185 | |
| Record name | 1-(1,1-Dimethylethyl) (2S,4R)-4-azido-1,2-pyrrolidinedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301166185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Boc-trans-4-azido-L-proline | |
CAS RN |
132622-68-5 | |
| Record name | 1-(1,1-Dimethylethyl) (2S,4R)-4-azido-1,2-pyrrolidinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=132622-68-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1,1-Dimethylethyl) (2S,4R)-4-azido-1,2-pyrrolidinedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301166185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



